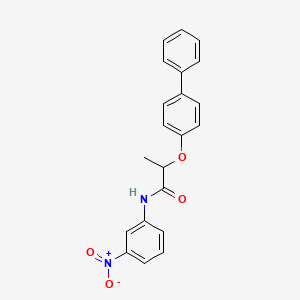
2-(4-biphenylyloxy)-N-(3-nitrophenyl)propanamide
説明
2-(4-biphenylyloxy)-N-(3-nitrophenyl)propanamide, also known as BPN, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism.
作用機序
2-(4-biphenylyloxy)-N-(3-nitrophenyl)propanamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules, resulting in improved insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling and glucose metabolism, 2-(4-biphenylyloxy)-N-(3-nitrophenyl)propanamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, and to activate the AMP-activated protein kinase (AMPK) pathway. 2-(4-biphenylyloxy)-N-(3-nitrophenyl)propanamide has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using 2-(4-biphenylyloxy)-N-(3-nitrophenyl)propanamide in lab experiments is its specificity for PTP1B, which allows for the selective inhibition of this enzyme without affecting other protein tyrosine phosphatases. However, 2-(4-biphenylyloxy)-N-(3-nitrophenyl)propanamide has some limitations, such as its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the use of 2-(4-biphenylyloxy)-N-(3-nitrophenyl)propanamide in scientific research. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of 2-(4-biphenylyloxy)-N-(3-nitrophenyl)propanamide. Another area is the investigation of the role of PTP1B in other physiological processes, such as neurodegeneration and cardiovascular disease. Finally, 2-(4-biphenylyloxy)-N-(3-nitrophenyl)propanamide could be used as a tool for studying the mechanism of action of other PTP1B inhibitors and for identifying new targets for drug development.
科学的研究の応用
2-(4-biphenylyloxy)-N-(3-nitrophenyl)propanamide has been used in a variety of scientific research studies, primarily in the field of diabetes and obesity. As a PTP1B inhibitor, 2-(4-biphenylyloxy)-N-(3-nitrophenyl)propanamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. It has also been used to investigate the role of PTP1B in other physiological processes, such as cancer, inflammation, and neurodegeneration.
特性
IUPAC Name |
N-(3-nitrophenyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15(21(24)22-18-8-5-9-19(14-18)23(25)26)27-20-12-10-17(11-13-20)16-6-3-2-4-7-16/h2-15H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCCMOGXMOCDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-hydroxy-5-methyl-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4170259.png)

![3-chloro-4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4170270.png)
![2,4-dichloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B4170280.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4170282.png)
![ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4170287.png)
![1-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4170296.png)
![3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B4170299.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4170303.png)
![3-hydroxy-1-isopropyl-4-[4-methoxy-3-(methoxymethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4170306.png)
![N-(2-methylphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4170309.png)

